Cas no 2308476-92-6 (1-(1R,5S)-3-azabicyclo3.1.0hexane-6-carbonylazetidine-2-carboxamide)
2308476-92-6 structure
Product Name:1-(1R,5S)-3-azabicyclo3.1.0hexane-6-carbonylazetidine-2-carboxamide
CAS-Nr.:2308476-92-6
MF:C10H15N3O2
MW:209.245002031326
CID:6490146
PubChem ID:165740323
Update Time:2025-06-08
1-(1R,5S)-3-azabicyclo3.1.0hexane-6-carbonylazetidine-2-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(1R,5S)-3-azabicyclo3.1.0hexane-6-carbonylazetidine-2-carboxamide
- EN300-1281889
- 2308476-92-6
- EN300-1281890
- 1-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide
- 1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide
-
- Inchi: 1S/C10H15N3O2/c11-9(14)7-1-2-13(7)10(15)8-5-3-12-4-6(5)8/h5-8,12H,1-4H2,(H2,11,14)/t5-,6+,7?,8?
- InChI-Schlüssel: ORTLMJUKOXWBBR-XEDAXZNXSA-N
- Lächelt: O=C(C1[C@H]2CNC[C@H]21)N1CCC1C(N)=O
Berechnete Eigenschaften
- Genaue Masse: 209.116426730g/mol
- Monoisotopenmasse: 209.116426730g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 321
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topologische Polaroberfläche: 75.4Ų
1-(1R,5S)-3-azabicyclo3.1.0hexane-6-carbonylazetidine-2-carboxamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1281889-50mg |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 50mg |
$1129.0 | 2023-10-01 | ||
| Enamine | EN300-1281889-100mg |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 100mg |
$1183.0 | 2023-10-01 | ||
| Enamine | EN300-1281889-250mg |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 250mg |
$1235.0 | 2023-10-01 | ||
| Enamine | EN300-1281889-500mg |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 500mg |
$1289.0 | 2023-10-01 | ||
| Enamine | EN300-1281889-1000mg |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 1000mg |
$1343.0 | 2023-10-01 | ||
| Enamine | EN300-1281889-2500mg |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 2500mg |
$2631.0 | 2023-10-01 | ||
| Enamine | EN300-1281889-5000mg |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 5000mg |
$3894.0 | 2023-10-01 | ||
| Enamine | EN300-1281889-10000mg |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 10000mg |
$5774.0 | 2023-10-01 | ||
| Enamine | EN300-1281889-0.05g |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 0.05g |
$2454.0 | 2023-07-09 | ||
| Enamine | EN300-1281889-0.1g |
1-[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]azetidine-2-carboxamide |
2308476-92-6 | 0.1g |
$2571.0 | 2023-07-09 |
1-(1R,5S)-3-azabicyclo3.1.0hexane-6-carbonylazetidine-2-carboxamide Verwandte Literatur
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
2308476-92-6 (1-(1R,5S)-3-azabicyclo3.1.0hexane-6-carbonylazetidine-2-carboxamide) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge